ethyl 4-(2-methylphenyl)-6-{[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 6-{[(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]METHYL}-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: is a complex organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyrimidine core, which is a six-membered ring containing nitrogen atoms, and is functionalized with various substituents, including a triazole ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 6-{[(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]METHYL}-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be achieved through a multi-step process. One of the key steps involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the Biginelli reaction and Huisgen cycloaddition for large-scale synthesis. This would include the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ETHYL 6-{[(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]METHYL}-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
ETHYL 6-{[(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]METHYL}-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell division.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of ETHYL 6-{[(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]METHYL}-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and the tetrahydropyrimidine core are key structural features that enable the compound to bind to specific sites on enzymes, inhibiting their activity and thereby affecting cellular processes . This inhibition can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar tetrahydropyrimidine core and triazole ring but differs in the substituents on the phenyl group.
1,2,4-Triazole Derivatives: These compounds have a similar triazole ring and are studied for their anticancer and antimicrobial properties.
Uniqueness: ETHYL 6-{[(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]METHYL}-4-(2-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole ring and the tetrahydropyrimidine core allows for versatile interactions with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H21N5O3S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
ethyl 4-(2-methylphenyl)-6-[(2-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H21N5O3S/c1-4-26-16(24)14-13(9-27-18-19-10-20-23(18)3)21-17(25)22-15(14)12-8-6-5-7-11(12)2/h5-8,10,15H,4,9H2,1-3H3,(H2,21,22,25) |
InChI Key |
OLYWAMDCQOUEGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2C)CSC3=NC=NN3C |
Origin of Product |
United States |
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